Thialaminine

Description

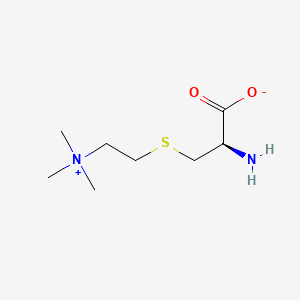

Structure

3D Structure

Properties

CAS No. |

38264-97-0 |

|---|---|

Molecular Formula |

C8H18N2O2S |

Molecular Weight |

206.3 |

IUPAC Name |

S-(2-(trimethylammonio)ethyl)-L-cysteinate |

InChI |

InChI=1S/C8H18N2O2S/c1-10(2,3)4-5-13-6-7(9)8(11)12/h7H,4-6,9H2,1-3H3/t7-/m0/s1 |

InChI Key |

DOTVFUARKFIRGC-ZETCQYMHSA-N |

SMILES |

O=C([C@@H](N)CSCC[N+](C)(C)C)[O-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Thialaminine; 4-Thialaminine; 4Thialaminine; |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Thialaminine and Its Analogs

Established Synthetic Routes for Thialaminine and Related Thiazole (B1198619) Structures

The synthesis of this compound and related thiazole structures is primarily centered around the chemical modification of cysteine residues. vulcanchem.com

Synthetic Transformations Leading to this compound Formation

The principal method for forming this compound involves the alkylation of the sulfhydryl group of cysteine. vulcanchem.com This reaction utilizes a trimethylammonium-containing alkylating agent to create a modified amino acid with a positively charged side chain. vulcanchem.com This process is a specific type of aminoethylation reaction. vulcanchem.com The resulting quaternary ammonium (B1175870) functionality imparts a strongly basic character to the modified cysteine. vulcanchem.com

The general chemical transformation can be represented as: Cysteine + (Trimethylamino)ethyl-X → this compound + HX (where X is a leaving group, such as a halide)

Preparation of this compound Derivatives for Research Applications

The preparation of this compound derivatives is crucial for their application in research, particularly in protein sequencing and analysis. For instance, the conversion of cysteine to 4-thialaminine through (trimethylamino)-ethylation facilitates the C-terminal sequence analysis of peptides and proteins using carboxypeptidases and mass spectrometry. nih.govresearchgate.net This derivatization provides a site for proton attachment, which is advantageous for analysis by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). nih.govresearchgate.net

The synthesis of various thiazole derivatives often employs green chemistry principles, such as using environmentally friendly solvents like PEG-400 or microwave-assisted multicomponent reactions. researchgate.net These methods offer good to excellent yields and produce compounds with potential biological activities. researchgate.net For example, novel thiazole analogues have been synthesized through the microwave-assisted reaction of thiocarbohydrazide, aldehydes, and substituted phenacyl bromides. researchgate.net Another approach involves the one-pot, multi-component reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea (B124793), and substituted benzaldehydes using a reusable catalyst. researchgate.net

Furthermore, thiourea derivatives of uracil (B121893) can be synthesized and subsequently condensed with acetylenedicarboxylates to form uracil-containing thiazoles. frontiersin.org

Advanced Chemical Modification Strategies Utilizing this compound Precursors

This compound precursors are valuable tools for advanced chemical modifications, enabling the derivatization of cysteine residues and the site-specific installation of this compound analogs into biomolecules. chemrxiv.orgjapanadvancedchemicals.com

(Trimethylamino)-ethylation Reactions for Cysteine Residue Derivatization

The (trimethylamino)-ethylation of cysteine residues is a key strategy for protein modification. This reaction converts cysteine into this compound, a modification that can be recognized by certain enzymes. nih.govrug.nl For example, in "thialamininated phospholipase," all cysteine residues are converted to thialaminines, providing a tool for structure-function studies. rug.nl

The reaction conditions for successful derivatization require careful control of pH, temperature, and reagent concentrations. vulcanchem.com The progress of the reaction is often monitored by mass spectrometry to ensure complete conversion. vulcanchem.com

Table 1: Reagents and Conditions for Cysteine Derivatization

| Reagent/Condition | Purpose | Reference |

| (Trimethylamino)-ethylating agents | To introduce the this compound modification onto cysteine residues. | nih.gov |

| Phenylglyoxal | To modify arginine residues, used in control experiments. | nih.gov |

| N-ethylmaleimide (NEM) | To modify cysteine residues, used to identify essential cysteines. | nih.govthieme-connect.de |

| Water-soluble carbodiimides (EDC, CMC) | To modify aspartic and/or glutamic acid residues. | nih.gov |

| Denaturing agents | To increase the accessibility of cysteine residues within proteins. | vulcanchem.com |

| Reducing agents (e.g., TCEP) | To prevent disulfide bond formation and keep cysteines available for modification. | thieme-connect.deucl.ac.uk |

Site-Specific Installation of this compound Analogs in Biomolecules

The site-specific installation of this compound analogs into biomolecules is a powerful technique for studying protein function and creating proteins with novel properties. researchgate.netnih.gov One common method involves the use of heterobifunctional linkers, such as those containing an N-hydroxy succinimide (B58015) (NHS) group and a maleimide (B117702) group. researchgate.net The NHS group reacts with an amino-functionalized surface, while the maleimide group reacts specifically with a thiol group from a cysteine residue, allowing for covalent immobilization of the biomolecule. researchgate.net

Recent advancements include palladium-mediated S-C(sp2) bond formation, which allows for the rapid and efficient site-specific installation of aromatic post-translational modification analogs into cysteine-containing peptides and proteins. nih.gov This method has been used to prepare site-specifically nitrated and phosphorylated protein analogs. nih.gov

Methodological Innovations in this compound Synthesis

Innovations in the synthesis of this compound and its analogs focus on improving efficiency, specificity, and environmental friendliness. Green synthetic routes for thiazole derivatives, for example, utilize renewable starting materials, non-toxic catalysts, and mild reaction conditions to minimize waste and environmental impact. nih.gov Techniques such as microwave irradiation, ultrasound synthesis, and the use of green solvents are becoming more prevalent. nih.gov

Furthermore, new chemical methods are being developed for protein sequencing that rely on the derivatization of amino acids to enhance their detectability by mass spectrometry. researchgate.net The conversion of cysteine to 4-thialaminine is one such derivatization that facilitates analysis. researchgate.net The development of novel reagents and synthetic strategies continues to expand the toolkit available for protein chemists and molecular biologists. nih.govnih.gov

Molecular Interactions and Mechanistic Biochemistry of Thialaminine

Investigations of Thialaminine Interactions with Thiamine-Dependent Enzymes (In Vitro Models)

This compound's structural similarity to thiamine (B1217682) suggests potential interactions with thiamine-dependent enzymes, which are crucial for central metabolic pathways. nih.gov These enzymes universally require the cofactor thiamine diphosphate (B83284) (ThDP), the biologically active form of thiamine, for their catalytic function. nih.govchemrxiv.org In vitro studies are essential to understand how thiamine analogs like this compound might interfere with these enzymatic processes, providing insights into their potential biological effects. nih.gov

Competitive and Synergistic Effects in Enzymatic Systems

The interaction of thiamine analogs with thiamine-utilizing pathways can be complex, often involving competition with the natural substrate, thiamine. chemrxiv.org For an analog to exert an effect, it must typically be taken up by cells, converted to its diphosphate form, and then bind to ThDP-dependent enzymes. chemrxiv.orgchemrxiv.org The potency of such analogs is often influenced by the concentration of thiamine, as they compete for the same binding sites on enzymes and transporters. chemrxiv.org

While direct studies on this compound's competitive or synergistic effects are not extensively detailed in the provided results, the behavior of other thiamine analogs provides a framework for potential mechanisms. For instance, oxythiamine, a well-studied antagonist, competes with thiamine for pyrophosphorylation and subsequent binding to ThDP-dependent enzymes. chemrxiv.org Its inhibitory effect is significantly diminished in the presence of high thiamine concentrations, highlighting a competitive relationship. chemrxiv.org

Modulation of Alpha-Keto Acid Decarboxylation Pathways

Alpha-keto acid decarboxylation is a critical step in cellular metabolism, catalyzed by ThDP-dependent enzyme complexes like the pyruvate (B1213749) dehydrogenase complex (PDC) and α-ketoglutarate dehydrogenase complex (KGDC). nih.gov These enzymes facilitate the decarboxylation of α-keto acids, a process fundamental to energy production. nih.govnih.gov The cofactor thiamine pyrophosphate (TPP) acts as a nucleophile in these reactions, attacking the carbonyl carbon of the α-keto acid. nih.gov

Given this compound's structural relation to thiamine, it could potentially interfere with these pathways. Thiamine analogs can inhibit ThDP-dependent enzymes, thereby disrupting the decarboxylation of alpha-keto acids. nih.gov For example, phosphonate (B1237965) analogs of 2-oxo acids have been shown to selectively inhibit specific ThDP-dependent enzymes. nih.gov

The branched-chain α-keto acid dehydrogenase complex (BCKDC) is another key enzyme in this family, responsible for the breakdown of α-keto acids derived from branched-chain amino acids. nih.gov Studies in plant mitochondria have demonstrated the activity of this complex and its role in amino acid catabolism. nih.gov Any interference with the function of these dehydrogenase complexes could have significant metabolic consequences.

Role of this compound in Protein Modification and Function (Non-Human/In Vitro Systems)

This compound serves as a valuable tool in protein chemistry, primarily for the specific chemical modification of cysteine residues. vulcanchem.comnih.gov This modification introduces a strongly basic, positively charged group onto the protein, allowing for detailed investigations into protein structure and function. vulcanchem.com

This compound as a Cysteine Residue Modification for Protein Analysis

The sulfhydryl group of cysteine is highly reactive, making it a prime target for chemical modification through alkylation. vulcanchem.comcreative-proteomics.comfrontiersin.org this compound is synthesized by the alkylation of cysteine with a trimethylammonium-containing reagent. vulcanchem.com This process, a specific type of aminoethylation, converts the cysteine residue into an S-[2-(N,N,N-trimethylamino)ethyl]cysteine, which is the chemical structure of this compound. vulcanchem.com

This modification is particularly useful for several reasons in protein analysis:

Introducing a Positive Charge: The quaternary ammonium (B1175870) group gives the modified cysteine a permanent positive charge, analogous to lysine (B10760008) but with different chemical properties due to the sulfur linkage. vulcanchem.com

Preventing Disulfide Bonds: By capping the reactive thiol group, this compound modification prevents the formation of disulfide bonds, which can be crucial for maintaining proteins in a reduced state for analysis. creative-proteomics.com

Facilitating Protein Analysis: The introduction of a known chemical tag can aid in techniques like peptide mapping and protein identification. rockefeller.edu

The process of creating "thialamininated" proteins allows researchers to study the role of specific cysteine residues in enzyme catalysis and protein stability. vulcanchem.com

Impact of this compound Derivatization on Protein Structure-Function Relationships (In Vitro)

Altering the chemical properties of amino acid residues through derivatization can have a profound impact on a protein's structure and, consequently, its function. creative-proteomics.comnih.govnih.govplos.orgmdpi.commdpi.com The introduction of a bulky, charged group like this compound can disrupt local non-covalent interactions, potentially affecting protein folding and stability. creative-proteomics.com

By systematically modifying cysteine residues with this compound and observing the resulting changes in protein activity, researchers can infer the functional importance of these residues. vulcanchem.com For instance, if modifying a specific cysteine leads to a loss of enzymatic activity, it suggests that this residue may be part of the active site or crucial for maintaining the correct protein conformation. nih.gov

This approach allows for a detailed exploration of structure-function relationships, helping to elucidate the specific roles of individual amino acids within the complex three-dimensional structure of a protein. nih.govmdpi.com

Biochemical Pathways Potentially Influenced by this compound in Preclinical Models (Non-Human)

While direct studies on the systemic effects of this compound in preclinical models are not detailed in the provided search results, its known interactions at the molecular level suggest several biochemical pathways that could be influenced. taylorandfrancis.comucl.ac.uk

Given this compound's nature as a thiamine analog and a cysteine-modifying agent, its potential influence extends to pathways where thiamine-dependent enzymes and cysteine-containing proteins play critical roles. These could include:

Energy Metabolism: As ThDP is a vital cofactor for enzymes in glucose and energy metabolism, interference by a thiamine analog could disrupt these pathways. diva-portal.orgnih.gov

Amino Acid Metabolism: The catabolism of branched-chain amino acids is dependent on the ThDP-requiring BCKDC enzyme complex. nih.govnih.gov

Redox Homeostasis: Cysteine residues are central to the function of many antioxidant proteins. frontiersin.org Widespread modification of these residues could impact cellular redox balance.

Signal Transduction: Cysteine modifications are known to play a role in signaling pathways. frontiersin.org

Advanced Analytical Methodologies for Thialaminine Research

Mass Spectrometric Approaches for Thialaminine and its Modified Biomolecules

Mass spectrometry (MS) is a cornerstone analytical technique for molecular characterization, providing detailed information on mass and structure. mdpi.comnih.gov The derivatization of cysteine to this compound has been shown to be particularly advantageous in various MS-based applications, improving ionization efficiency and enabling more straightforward data interpretation. nih.gov

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique widely used for the analysis of large biomolecules like proteins and peptides. iu.edulibretexts.org In protein sequencing, MALDI-MS is often combined with enzymatic digestion to generate a series of peptide fragments.

A significant challenge in C-terminal sequencing arises with cysteine-containing peptides. Carboxypeptidases, enzymes that sequentially cleave amino acids from the C-terminus, are often inhibited by unmodified cysteine residues or common derivatives like cystine and (carboxymethyl)cysteine. nih.govnih.gov This prevents the generation of the necessary peptide ladder for sequence determination by MS.

To overcome this limitation, cysteine residues are converted to 4-thialaminine via a process called (trimethylamino)-ethylation. nih.govnih.gov This modification serves two primary purposes:

Enabling Enzymatic Digestion: Carboxypeptidases Y and P can effectively cleave the modified this compound residue, allowing the sequencing reaction to proceed past the original cysteine position. nih.gov

Facilitating MS Detection: The introduction of a permanent positive charge via the quaternary ammonium (B1175870) group of this compound enhances the ionization efficiency in MALDI-MS. nih.gov This leads to stronger signals and more reliable detection of the C-terminal peptide fragments.

The methodology involves digesting the this compound-derivatized peptide with a mixture of carboxypeptidases. Aliquots are taken at different time points and analyzed by MALDI-MS. The resulting spectra show a series of peaks, each corresponding to the peptide after the removal of a C-terminal amino acid. The mass differences between consecutive peaks allow for the deduction of the C-terminal amino acid sequence. nih.gov

Table 1: Comparison of Cysteine Derivatives in C-Terminal Sequencing by MALDI-MS

| Cysteine Derivative | Carboxypeptidase Cleavage | MALDI-MS Signal Enhancement | Utility in C-Terminal Sequencing |

| Cystine | No | None | Not possible |

| Cysteic Acid | No | None | Not possible |

| (Carboxymethyl)cysteine | No | None | Not possible |

| 4-Thialaminine | Yes | Yes (permanent positive charge) | Enables successful sequencing |

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique that is particularly well-suited for analyzing polar and thermally fragile molecules directly from a liquid solution. nih.govnih.gov It often generates multiply charged ions, which allows for the analysis of very large molecules on mass spectrometers with a limited mass-to-charge (m/z) range. nih.gov

In the context of this compound research, ESI-MS is a powerful tool for several reasons:

Analysis of Complex Mixtures: ESI-MS can be directly coupled with liquid chromatography (LC-ESI-MS), enabling the separation of complex peptide mixtures prior to mass analysis. nih.govnih.gov This is crucial when analyzing protein digests or monitoring the progress of the this compound derivatization reaction.

Characterization of Modified Proteins: The technique is highly sensitive for detecting and characterizing proteins that have been modified with this compound. The introduced positive charges can alter the charge state distribution observed in the ESI-mass spectrum, providing an initial confirmation of the modification.

The process involves introducing a solution of the this compound-containing analyte into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer. nih.gov

Tandem Mass Spectrometry (MS/MS or MS²) is a technique that involves multiple stages of mass analysis to determine the structure of a molecule. nih.govwikipedia.org In a typical proteomics experiment, a peptide ion is selected in the first stage of mass spectrometry (MS1), fragmented, and then the resulting fragment ions are analyzed in the second stage (MS2). mdpi.com

MS/MS is indispensable for the structural elucidation of this compound-containing peptides. The fragmentation of the peptide backbone generates a series of 'b' and 'y' ions, from which the amino acid sequence can be read. The presence of a this compound residue within the peptide chain introduces a unique signature in the MS/MS spectrum.

Key aspects of using MS/MS for this compound-peptides include:

Sequence Confirmation: The mass of the this compound residue is known, and its position in the peptide sequence can be pinpointed by analyzing the mass shifts in the b- and y-ion series.

Fragmentation Behavior: The presence of the fixed positive charge on the this compound side chain can influence the fragmentation pattern of the peptide. This can sometimes lead to more prominent fragment ions containing the modification, which aids in their identification.

Site-Specific Localization: In proteins with multiple cysteine residues, MS/MS analysis of the digested peptides can confirm which specific cysteines have been successfully converted to this compound.

This detailed structural information is critical for understanding the precise chemical nature of the modified protein and for correlating it with functional studies. mdpi.comnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) in this compound Studies

Chromatographic Separations and Detection Techniques for this compound (Research Context)

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. teledynelabs.comnjit.edu The principle relies on the differential partitioning of components between a stationary phase and a mobile phase. knauer.net In this compound research, chromatographic methods are essential for purifying modified peptides and proteins and for analyzing the efficiency of the derivatization reaction.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating components of a mixture dissolved in a liquid solvent. advancechemjournal.combiomedpharmajournal.org It utilizes high pressure to pump the liquid mobile phase through a column packed with a solid stationary phase, leading to high-resolution separations in a short amount of time. nih.gov

In the context of this compound research, HPLC is applied in several key areas:

Purification: After a protein is treated with a reagent to convert cysteine to this compound, HPLC can be used to separate the fully modified protein from partially modified or unmodified proteins, as well as from excess reagents. Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar, is commonly used for peptide and protein separations.

Reaction Monitoring: The progress of the derivatization reaction can be monitored by taking aliquots from the reaction mixture over time and analyzing them by HPLC. The appearance of a new peak corresponding to the this compound-modified product and the decrease of the starting material peak can be quantified to determine reaction kinetics and completion.

Quantitative Analysis: HPLC is a primary tool for the quantitative analysis of drug products and other chemical compounds. advancechemjournal.comnih.gov When coupled with a suitable detector (e.g., UV or mass spectrometry), it can be used to precisely quantify the amount of a this compound-modified peptide in a sample.

Table 2: HPLC Applications in this compound Research

| Application | Description | Common HPLC Mode |

| Purification | Isolation of the desired this compound-modified biomolecule from a reaction mixture. | Reversed-Phase (RP-HPLC), Ion-Exchange (IEX-HPLC) |

| Reaction Monitoring | Tracking the conversion of cysteine-containing starting material to the this compound product over time. | Reversed-Phase (RP-HPLC) |

| Purity Assessment | Determining the purity of a prepared sample of a this compound derivative. | Reversed-Phase (RP-HPLC) |

| Quantitative Analysis | Measuring the precise amount of a this compound-containing analyte. | Reversed-Phase (RP-HPLC) coupled to UV or MS detector |

Besides HPLC, other chromatographic techniques are relevant to the study and application of this compound. The choice of method depends on the specific properties of the molecules to be separated and the scale of the separation. nih.gov

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. chromtech.com The stationary phase contains charged functional groups that interact with oppositely charged analyte molecules. Since the conversion of a neutral cysteine residue to a positively charged this compound residue significantly alters the net charge of a peptide or protein, IEC is an extremely effective method for separating modified from unmodified species. Cation-exchange chromatography, with a negatively charged stationary phase, would be used to retain and separate the positively charged this compound-containing molecules.

Affinity Chromatography: This method separates molecules based on a specific binding interaction between the analyte and a ligand immobilized on the stationary phase. biomedpharmajournal.orgnih.gov While not a direct method for separating this compound itself, it can be used to purify a this compound-modified protein if that protein has a specific binding partner that can be used as the affinity ligand.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique used primarily for qualitative analysis, such as checking reaction progress or identifying compounds in a mixture. chromtech.comresearchgate.net A sample is spotted on a plate coated with a thin layer of adsorbent (stationary phase), and a solvent (mobile phase) is allowed to move up the plate. The different components travel at different rates, resulting in their separation. This could be used for rapid screening of the this compound derivatization reaction.

High-Performance Liquid Chromatography (HPLC) in this compound Research

Spectrophotometric and Electrochemical Methods in this compound Analysis (Non-Clinical)researchgate.netcdnsciencepub.com

Spectrophotometric and electrochemical techniques offer alternative and complementary approaches to chromatographic and mass spectrometric methods for the analysis of various biomolecules. While specific, validated methods for the direct quantification of this compound are not widely reported, the chemical nature of the compound suggests the applicability of certain principles. This compound, as a modified cysteine, is a thiol derivative, and its unique properties, such as its strong basicity, may be exploited for analytical purposes. researchgate.netrsc.org

Spectrophotometric Methods

Direct spectrophotometric analysis of this compound is not a commonly described procedure in the reviewed literature. The compound's primary application is to introduce a positive charge onto cysteine residues, aiding in techniques like mass spectrometry, rather than for its chromophoric properties. antecscientific.com

However, there are indications that spectrophotometric techniques are relevant in the context of this compound research.

Some literature contains mentions of a "spectrophotometric technique for the analysis" of this compound, although detailed protocols and findings are not readily available. mdpi.com

Other research describes modified spectrophotometric assays for enzymes like chymotrypsin (B1334515) and trypsin, which reference the use of 4-Thialaminine as a chemical modification of cysteine. rsc.org In these cases, the analytical focus is on the enzyme's activity, but the method relies on the properties conferred by the this compound modification.

General spectrophotometric methods exist for the verification of amino acids, which can involve the formation of colored derivatives. researchgate.net While not specifically detailed for this compound, such approaches are standard in biochemical analysis.

Due to the limited availability of specific research findings, a detailed data table on the spectrophotometric analysis of this compound cannot be provided at this time.

Electrochemical Methods

There is a significant lack of information regarding the application of electrochemical methods for the direct analysis of this compound. Electrochemical detection is a powerful technique for analyzing electroactive compounds, including many biomolecules and thiols. dbcls.jpdissercat.com

The scientific literature provides examples of electrochemical sensors and immunoassays for various substances, and the term "4-thialaminine" appears in databases alongside these methods, but a direct application is not established.

Similarly, literature discussing the characterization of disulfide-containing peptides sometimes references both this compound and electrochemical techniques, yet a direct procedural link for this compound analysis is not described.

General methods for the electrochemical detection of thiols are well-established and offer high sensitivity. dbcls.jp In principle, a molecule like this compound could be a target for such methods, but specific studies confirming this application are absent in the reviewed search results.

Given the absence of dedicated research on the electrochemical analysis of this compound, no detailed findings or data tables can be presented.

Theoretical and Computational Studies of Thialaminine

Molecular Modeling and Dynamics Simulations of Thialaminine Interactions

Molecular modeling and dynamics simulations provide a virtual window into the behavior of molecules, offering insights that are often difficult to obtain through experimental methods alone.

Protein-ligand docking is a computational technique used to predict how a small molecule (ligand) binds to a protein. wikipedia.orgnih.gov While specific docking studies solely focused on this compound are not extensively documented in publicly available literature, the principles of these studies can be applied to understand its potential interactions. For instance, in studies involving analogs, the aim is to find the most stable binding pose of the ligand within the protein's active site, which is characterized by the lowest binding energy. nih.govwindows.netpensoft.net The stability of these interactions is often mediated by hydrogen bonds and hydrophobic interactions. windows.netpensoft.net

Computational studies on similar modified amino acids or analogs investigate their binding affinity to various protein targets. For example, the docking of curcumin (B1669340) analogs with SARS-CoV-2 papain-like protease and camptothecin (B557342) analogs with human protein tyrosine phosphatase SHP2 have been explored to identify potential inhibitors. nih.govpensoft.net These studies calculate binding affinities and analyze the interactions, such as hydrogen bonds, that stabilize the complex. nih.govpensoft.net The data from such studies are often presented in a tabular format to compare the binding energies of different analogs.

Table 1: Illustrative Data from Ligand-Protein Docking Studies of Analogs This table is a representative example based on typical data from docking studies and does not represent actual this compound data due to a lack of specific public research.

| Ligand Analog | Target Protein | Binding Affinity (kcal/mol) | Number of Hydrogen Bonds |

|---|---|---|---|

| Analog A | Protein X | -8.5 | 4 |

| Analog B | Protein X | -7.9 | 3 |

Conformational analysis examines the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation around single bonds. libretexts.orgyoutube.com The stability of these conformations is determined by factors like steric interactions and torsional strain. libretexts.org For a molecule like this compound, with its flexible ethyl-cysteine linkage, numerous conformations are possible.

Simulations can predict the most stable conformers in different environments (e.g., in a vacuum, in water). The relative energies of these conformers dictate their population at equilibrium. For instance, in cyclohexane (B81311) derivatives, the chair conformation is the most stable, and substituents prefer the equatorial position to minimize steric strain. youtube.com Similarly, for this compound, computational methods could identify the preferred dihedral angles of its backbone and side chain to achieve the lowest energy state.

Ligand-Protein Docking Studies Involving this compound Analogs

Quantum Chemical Calculations on this compound Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic properties of molecules and their reactivity. rsc.orgarxiv.orgwikipedia.org

The electronic structure of a molecule dictates its chemical behavior. Quantum chemical methods like Density Functional Theory (DFT) can be used to calculate various electronic properties. nih.govnih.gov These properties, often called reactivity descriptors, include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity. mdpi.com

For a molecule like this compound, the permanent positive charge on the quaternary ammonium (B1175870) group would significantly influence its electronic structure, likely lowering the energy of its molecular orbitals and affecting its interaction with other molecules. Studies on similar compounds, like aliphatic amines, show that protonation alters the electronic properties and can decrease corrosion inhibition efficiency. mdpi.com

Table 2: Hypothetical Electronic Structure Descriptors for this compound This table presents a theoretical example of data obtained from quantum chemical calculations and is for illustrative purposes only.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -8.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 6.7 eV |

Reaction pathway analysis is a computational method used to map out the energetic landscape of a chemical reaction, including the identification of transition states and the calculation of activation energies. matlantis.comcantera.orgaps.orgnih.gov This analysis is crucial for understanding reaction mechanisms and predicting reaction rates. rsc.orgmatlantis.com

For this compound, this could involve modeling its synthesis, which typically involves the alkylation of the sulfhydryl group of cysteine. vulcanchem.com Computational analysis could explore the transition state of this S-alkylation reaction, providing insights into the reaction kinetics and helping to optimize reaction conditions. vulcanchem.com

Electronic Structure and Reactivity Descriptors of this compound

Cheminformatics and Bioinformatics Approaches for this compound-Related Data

Cheminformatics and bioinformatics are interdisciplinary fields that use computational techniques to analyze chemical and biological data, respectively. nih.govyoutube.comnih.gov These approaches are invaluable for managing the vast amount of data generated in chemical and biological research and for predicting the properties and activities of molecules. youtube.comnih.govresearchgate.net

For a compound like this compound, cheminformatics tools could be used to predict its physicochemical properties, such as solubility and lipophilicity, based on its structure. Bioinformatics databases, in turn, could be searched to identify potential protein targets for this compound or its analogs, by comparing its structure to known ligands of proteins. The integration of these approaches can accelerate the process of drug discovery and development. nih.gov For example, an integrated bioinformatics-cheminformatics approach was used to identify potential antiviral marine alkaloids against SARS-CoV-2. nih.gov

Emerging Research Frontiers and Future Directions for Thialaminine Studies

Development of Novel Thialaminine-Based Reagents for Advanced Proteomics and Chemical Biology

This compound, chemically defined as S-[2-(N,N,N-trimethylamino)ethyl]cysteine, is created by the alkylation of a cysteine residue's sulfhydryl group. biopharmaspec.comvulcanchem.com This reaction imparts a stable, permanent positive charge via a quaternary ammonium (B1175870) group, a feature that has been foundational to its application in proteomics. biopharmaspec.com Early work established its utility in overcoming challenges in C-terminal sequencing of peptides by matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). nih.govnih.gov The introduction of a this compound residue prevents cleavage failures by carboxypeptidases that can occur with unmodified or other derivatized cysteines, thereby enabling more complete sequence analysis. nih.govnih.gov

A significant leap forward has been the repurposing of this chemistry to create site-specific mimics of post-translational modifications (PTMs). The most prominent example is the development of Methylated Lysine (B10760008) Analogs (MLAs). activemotif.comactivemotif.com In this strategy, a cysteine is first introduced into a recombinant protein (like a histone) at a specific site via mutagenesis. This cysteine is then alkylated using reagents that install a mono-, di-, or trimethyl-aminoethyl group, creating an analog that is structurally and chemically similar to methylated lysine. activemotif.com This MLA technology provides exacting control over the site and degree of "methylation," allowing researchers to generate homogenous populations of histones with specific marks. activemotif.com These bespoke histone reagents are invaluable for dissecting the functional consequences of individual methylation events on chromatin biology, a task difficult to achieve with other methods. nih.gov

The development of these MLA reagents represents a shift from using this compound for simple protein characterization to employing it as a sophisticated tool for hypothesis-driven chemical biology and synthetic biology research. vulcanchem.comfrontiersin.org

Exploration of this compound's Non-Canonical Biochemical Roles Beyond Thiamine (B1217682) Analogy (In Vitro/Non-Human)

A common point of confusion is the relationship between this compound and thiamine (Vitamin B1), likely due to their similar-sounding names. It is critical to clarify that this compound is not a thiamine analog; it is a synthetic analog of the amino acid lysine. vulcanchem.comactivemotif.com Its biochemical utility stems from this structural mimicry.

The exploration of this compound's biochemical roles is intrinsically linked to its function as a tool. Unlike some lysine analogs such as thialysine, which can be toxic to cells by being incorporated into proteins by Lysyl-tRNA synthetase (LysRS) and inhibiting protein synthesis, this compound is designed as a stable probe. vulcanchem.compnas.orgnih.gov Its quaternary ammonium group is not recognized by the translational machinery in the same way as thialysine's primary amine, preventing its random incorporation into the proteome and subsequent toxicity. vulcanchem.compnas.org

The "non-canonical" role of this compound, therefore, is not in undiscovered metabolic pathways but in its application to probe biological systems in novel ways. The use of this compound-based MLAs to study the histone code is a prime example. activemotif.comnih.gov In these in vitro and cell-free systems, this compound plays a direct biochemical role by mimicking a methylated lysine residue. This allows researchers to investigate the downstream effects of specific histone marks on processes like protein-protein interactions (e.g., the binding of "reader" domain proteins), nucleosome remodeling, and even transcription. activemotif.comnih.gov This application goes far beyond its canonical use in peptide sequencing and represents an important frontier in understanding epigenetic regulation.

Integration of Multi-Omics Data in this compound Mechanistic Investigations

The power of this compound-based reagents, particularly MLAs, is fully realized when integrated with multi-omics analytical approaches to unravel complex mechanistic questions. somalogic.comnih.gov Creating a specific epigenetic state on a histone is only the first step; understanding its functional impact requires a systems-level view. frontiersin.orgfrontiersin.org

A typical workflow integrating this compound-based MLAs with multi-omics analysis to investigate the mechanism of a specific histone mark (e.g., H3K36me3) might proceed as follows:

Synthesis : A recombinant histone H3 is generated with a cysteine at position 36 and converted to a trimethylated lysine analog using this compound chemistry. activemotif.com

Proteomics : The modified histone is incorporated into a nucleosome, and mass spectrometry is used to confirm the identity, site, and completeness of the modification. This same platform can be used to identify proteins from a nuclear extract that selectively bind to this modified nucleosome compared to an unmodified control. nih.govaston.ac.uk

Genomics (ChIP-Seq) : The modified nucleosomes can be used to probe the binding preferences of chromatin-associated proteins on a genomic scale.

Transcriptomics (RNA-Seq) : In vitro transcription assays can be performed using chromatin reconstituted with the specifically modified histones to directly assess the impact of the mark on the expression of target genes. researchgate.net

This combination of precise chemical biology (enabled by this compound) and high-throughput omics analysis allows researchers to draw direct causal links between a specific molecular modification and its genome-wide functional consequences, a task that is often confounded by the complexity of cellular systems. nih.govfrontiersin.org

Methodological Advancements in this compound Detection and Characterization Technologies

The utility of this compound as a chemical tool is dependent on robust analytical methods for its detection and characterization. Mass spectrometry (MS) is the cornerstone technology for this purpose. aston.ac.ukcreative-proteomics.com

Initial studies relied on MALDI-MS for the analysis of peptides containing this compound. nih.govnih.gov While effective, modern analytical proteomics has seen significant technological advancements that offer superior performance.

Table 1: Advanced Technologies for this compound Detection

| Technology | Description | Advantages for this compound Analysis |

| HPLC-MS/MS | High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry is the workhorse of modern proteomics. | Provides high-resolution separation of peptides, allowing for the accurate identification and quantification of this compound-containing peptides even in complex mixtures. creative-proteomics.com |

| High-Resolution Analyzers | Instruments like Orbitrap and Time-of-Flight (TOF) mass spectrometers provide exceptional mass accuracy. | Enables confident identification of the this compound modification based on its precise mass shift and allows for differentiation from other potential modifications. biopharmaspec.comresearchgate.net |

| Data-Independent Acquisition (DIA) | Methods like Sequential Window Acquisition of all THeoretical fragment ion mass spectra (SWATH-DIA) systematically fragment all peptides in a sample. | Offers comprehensive and reproducible quantification of this compound-modified peptides across multiple samples, which is crucial for comparative studies (e.g., comparing reader protein binding). nih.gov |

| Capillary Electrophoresis-MS (CE-MS) | Separates molecules based on their charge-to-size ratio, offering an orthogonal separation mechanism to liquid chromatography. | Highly suitable for analyzing charged molecules like this compound-containing peptides, providing excellent resolution and sensitivity. researchgate.net |

These advanced MS-based methods allow for not just the qualitative detection of this compound but also its precise quantification, enabling researchers to measure the abundance of modified proteins and peptides with high accuracy and throughput. nih.govnih.gov

Potential for this compound-Derived Scaffolds in Molecular Probe Development (Non-Therapeutic)

The chemical structure of this compound—a stable, charged entity that can be precisely installed into a protein—makes it an attractive scaffold for the development of more complex, non-therapeutic molecular probes. csmres.co.ukresearchgate.net While its use as an MLA is already a form of probing, its structure can be leveraged to build multifunctional tools for chemical biology. nih.govwikipedia.org

Future research directions could involve the development of this compound-derived scaffolds with additional functionalities:

Fluorescent Probes : By attaching a fluorophore to the alkylating reagent used to generate this compound, or by developing secondary labeling strategies, one could create site-specific fluorescent tags within proteins. nih.govnih.govthermofisher.com These probes could be used for fluorescence resonance energy transfer (FRET) studies to measure protein conformational changes or for super-resolution microscopy to visualize protein localization with high precision.

Affinity Tags : Incorporating a biotin (B1667282) moiety into the this compound scaffold would create a site-specific affinity tag. This would allow for the highly efficient and specific pull-down and enrichment of target proteins or protein complexes from cell lysates for subsequent analysis by mass spectrometry.

Cross-linking Reagents : A this compound-derived scaffold could be designed to carry a photo-activatable cross-linking group. By placing this probe at a specific site within a protein, researchers could irradiate samples to covalently trap transient protein-protein interactions, helping to map interaction interfaces.

This approach of using the this compound core as a building block would transform it from a simple modification into a versatile platform for creating custom-designed molecular probes to investigate a wide array of biological questions. nih.govaffilogic.comnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.